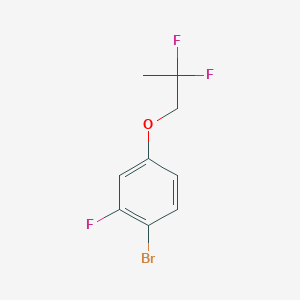
1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene
描述
1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrFO
- Molecular Weight : 251.06 g/mol
Structural Characteristics
This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a difluoropropoxy group. This unique arrangement may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The presence of the bromine and fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation. The mechanism is hypothesized to involve the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Case Studies
- In Vitro Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited IC values in the micromolar range, indicating potent cytotoxic effects compared to control groups.
- Microbial Inhibition Tests : In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antimicrobial efficacy.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to cellular receptors that regulate cell proliferation and apoptosis.
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilization of 1-bromo-4-fluorobenzene and 2,2-difluoropropanol.
- Nucleophilic Substitution Reaction : The bromine atom is substituted by the difluoropropoxy group under basic conditions using solvents like DMF or THF.
- Reflux Conditions : The reaction is generally conducted at elevated temperatures to ensure complete conversion.
Reaction Conditions
| Step | Condition | Description |
|---|---|---|
| 1 | Base | Potassium carbonate or sodium hydroxide |
| 2 | Solvent | DMF or THF |
| 3 | Temperature | Reflux for several hours |
属性
IUPAC Name |
1-bromo-4-(2,2-difluoropropoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-9(12,13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQBIFWHOKSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Br)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















